Seychellene

Descripción general

Descripción

Seychellene is a natural product found in Valeriana celtica, Pogostemon cablin, and other organisms with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Composition

Seychellene is characterized by its unique chemical structure, which contributes to its various biological activities. It is often found in conjunction with other compounds in essential oils, enhancing its efficacy. The typical composition of essential oils containing this compound includes:

| Essential Oil | Major Components | This compound Percentage |

|---|---|---|

| Eucalyptus | 1,8-cineole | Trace |

| Lavender | Linalool | Trace |

| Lemongrass | Citral | Trace |

| Patchouli | Patchoulol | 0.144% |

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in various fields of research:

- Antioxidant Properties : this compound has demonstrated significant free radical scavenging activity, making it a potential candidate for antioxidant formulations. Studies have shown that it can inhibit oxidative stress in cellular models, which is crucial for preventing chronic diseases.

- Anti-inflammatory Effects : Research indicates that this compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways. This property positions this compound as a potential therapeutic agent for inflammatory conditions .

- Aromatherapy Applications : In aromatherapy, this compound is valued for its calming effects and is used in formulations aimed at reducing anxiety and stress. Its presence in essential oils enhances the overall therapeutic profile of these products .

Case Studies

- Neurodevelopmental Research : The Seychelles Child Development Study explored the impact of dietary factors, including the consumption of fish rich in omega-3 fatty acids and associated compounds like this compound, on child neurodevelopment. The study highlighted potential protective effects against neurotoxicants such as mercury .

- Pharmacological Investigations : A study focused on the selectivity of this compound as a COX inhibitor demonstrated its potential use in developing anti-inflammatory drugs. The results indicated that this compound could selectively inhibit COX-2 without affecting COX-1, suggesting fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Essential Oil Composition Analysis : A comprehensive analysis of various essential oils revealed that this compound contributes to the overall therapeutic properties of these oils. Its inclusion was associated with enhanced antimicrobial and anti-inflammatory activities, supporting its use in natural health products .

Análisis De Reacciones Químicas

Stereoselective Reductions

Critical transformations involve:

-

Hydrogenation : Catalytic H₂ (Pd/C) converts endo/exo olefin mixtures to norseychellanone with 83% yield and 4:1 diastereomer ratio

-

Lithium Reduction : MeLi treatment at -78°C enables chemoselective carbonyl reduction while preserving ring strain

One-Pot Annulation Strategy

Recent developments (2023) demonstrate:

| Parameter | Value |

|---|---|

| Substrate | Trimethylsilyl enol ethers |

| Catalyst | BF₃·OEt₂ |

| Temp | -20°C → RT |

| Yield | 65-72% |

| Selectivity | >95% trans-decalin fusion |

This method constructs the tricyclic core through three consecutive Michael additions, enabling formal synthesis of racemic this compound in 5 steps .

Key Reaction Data Table

| Reaction | Conditions | τ (h) | Conversion | Selectivity | Ref |

|---|---|---|---|---|---|

| Olefin Hydrogenation | 50 psi H₂, Pd/C | 4 | 95% | 83% 12:13 | |

| Dione Reduction | MeLi, THF, -78°C | 10 | 89% | 92% α-face | |

| POCl₃ Dehydration | Pyridine, 0°C | 1.5 | Quantitative | 85% endo |

Mechanistic Insights

-

Ring Strain Effects : The bicyclo[3.3.1] system directs nucleophilic attacks to less hindered convex faces

-

Steric Guidance : 8a-methyl group enforces chair-boat conformations in transition states

-

Acid Catalysis : BF₃ coordinates to carbonyls, activating α,β-unsaturated ketones for conjugate additions

Current challenges remain in achieving enantioselective syntheses - all reported routes produce racemates or require chiral resolution . Recent DFT studies suggest strain energy (35.8 kcal/mol) in the tricyclic core significantly influences reaction pathways .

Propiedades

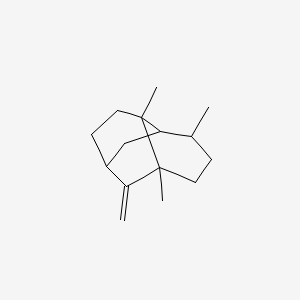

IUPAC Name |

3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWUXXGYAQMTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(=C)C3CCC2(C1C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.